Hyoscyamine hydrobromide Hyoscyamine hydrobromide The 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 306-03-6
VCID: VC0530248
InChI: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Molecular Formula: C17H24BrNO3
Molecular Weight: 370.3 g/mol

Hyoscyamine hydrobromide

CAS No.: 306-03-6

Cat. No.: VC0530248

Molecular Formula: C17H24BrNO3

Molecular Weight: 370.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hyoscyamine hydrobromide - 306-03-6

Specification

Description The 3(S)-endo isomer of atropine.
CAS No. 306-03-6
Molecular Formula C17H24BrNO3
Molecular Weight 370.3 g/mol
IUPAC Name [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Standard InChI InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1
Standard InChI Key VZDNSFSBCMCXSK-ZPQOTBKHSA-N
Isomeric SMILES CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator